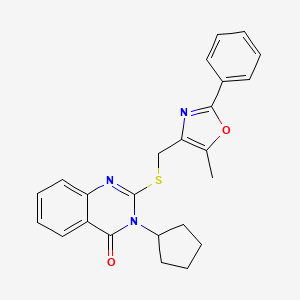
Phenylethynesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylethynesulfonyl fluoride is a chemical compound with the molecular formula C8H5FO2S . It is related to phenylmethylsulfonyl fluoride (PMSF), which is a known serine proteinase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to an ethyne group (-C#C-), which is further connected to a sulfonyl fluoride group (-SO2F) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.19 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Mécanisme D'action
Target of Action
Phenylethynesulfonyl fluoride (PMSF) primarily targets serine proteases . These enzymes play a crucial role in various cellular processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
PMSF acts as an irreversible inhibitor of serine proteases . It specifically reacts with the active site serine residue in serine hydrolases . This specificity is due to the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site . The result is the formation of an irreversible enzyme-PMS complex .
Biochemical Pathways
PMSF affects the biochemical pathways involving serine proteases. By inhibiting these enzymes, PMSF can impact processes such as protein digestion, immune response, and blood clotting . The exact downstream effects would depend on the specific serine protease being inhibited and its role in the organism’s physiology.
Pharmacokinetics
It’s known that pmsf is unstable in aqueous solutions, with a short half-life . Its stability improves in non-aqueous solutions such as isopropanol, ethanol, methanol, or 1,2-propanediol . These properties likely impact the bioavailability of PMSF, but more research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of PMSF’s action is the inhibition of serine proteases, leading to a decrease in the processes these enzymes facilitate . For example, in the context of a laboratory, PMSF is often used in cell lysate preparation to prevent protein degradation .
Action Environment
The action of PMSF is influenced by environmental factors such as pH and temperature . For instance, PMSF is almost completely degraded after 1 day at 4˚C, pH 8 . Therefore, these factors must be carefully controlled to maintain the efficacy and stability of PMSF.
Propriétés
IUPAC Name |
2-phenylethynesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFTGFTYXBVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934612-54-0 |
Source


|
| Record name | phenylethynesulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

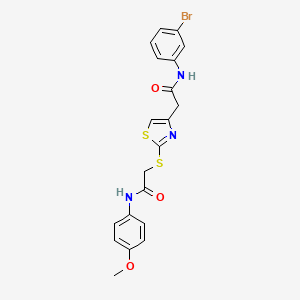
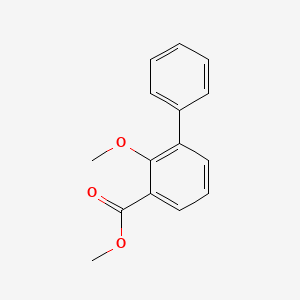
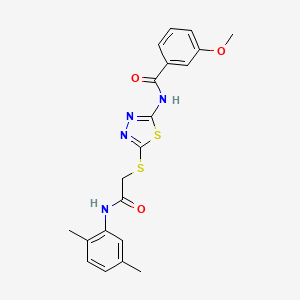
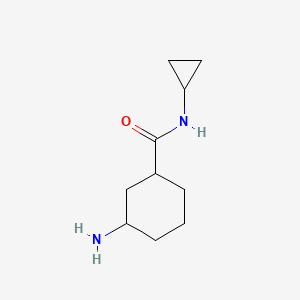
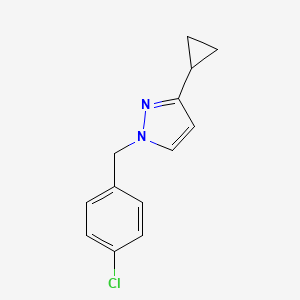
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2999006.png)
![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)
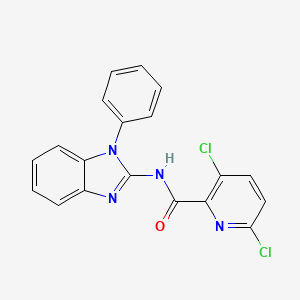
![2-Indolo[3,2-b]quinoxalin-6-ylacetamide](/img/structure/B2999009.png)
![N-(2,5-dimethylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999010.png)
